molecular formula C18H28N2O7 B5026287 2,6-Dimethoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenol;oxalic acid

2,6-Dimethoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenol;oxalic acid

Cat. No.: B5026287
M. Wt: 384.4 g/mol
InChI Key: BKORXSDSAHAIOG-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenol;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a phenolic core substituted with methoxy groups and a piperazine derivative, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenol typically involves multiple steps, starting with the preparation of the phenolic core. The methoxy groups are introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The piperazine derivative is then attached through a nucleophilic substitution reaction, where the piperazine ring reacts with a suitable leaving group on the phenolic core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic core can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The methoxy groups and the piperazine derivative can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or bromine for introducing halides, followed by nucleophiles for substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deoxygenated phenolic compounds.

    Substitution: Various substituted phenols and piperazine derivatives.

Scientific Research Applications

2,6-Dimethoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The phenolic core can interact with enzymes and receptors, modulating their activity. The piperazine derivative may enhance the compound’s ability to cross biological membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-4-allylphenol: Similar phenolic core with different substituents.

    4-Methyl-2,6-dimethoxyphenol: Another phenolic compound with methoxy groups and a methyl substituent.

Uniqueness

2,6-Dimethoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenol is unique due to the presence of the piperazine derivative, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,6-dimethoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3.C2H2O4/c1-12(2)18-7-5-17(6-8-18)11-13-9-14(20-3)16(19)15(10-13)21-4;3-1(4)2(5)6/h9-10,12,19H,5-8,11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKORXSDSAHAIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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